Benzo[d][1,3]dioxol-4-amine hydrochloride
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Overview
Description
Benzo[d][1,3]dioxol-4-amine hydrochloride: is a chemical compound with the molecular formula C7H7NO2·HCl It is a derivative of benzo[d][1,3]dioxole, a bicyclic compound containing a benzene ring fused with a dioxole ring
Mechanism of Action
Target of Action
Benzo[d][1,3]dioxol-4-amine hydrochloride has been found to exhibit significant effects on the growth of certain organisms and cells . .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that affect the growth and development of the organisms or cells .
Biochemical Pathways
It is known that the compound can influence the growth of certain organisms and cells , suggesting that it may interact with biochemical pathways related to growth and development.
Result of Action
this compound has been found to have significant effects on the growth of certain organisms and cells . For example, some compounds have shown potent growth inhibition properties against human cancer cell lines . .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Biochemical Analysis
Biochemical Properties
Benzo[d][1,3]dioxol-4-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with auxin receptors, enhancing root growth in plants . The nature of these interactions often involves binding to specific active sites on the enzymes or receptors, leading to modulation of their activity.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to enhance auxin response reporter’s transcriptional activity, thereby promoting root growth in plants . This indicates its potential impact on cell signaling pathways and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as auxin receptors, and modulates their activity. This binding interaction can lead to enzyme inhibition or activation, resulting in changes in gene expression . The compound’s ability to enhance auxin response reporter’s transcriptional activity further highlights its role in gene regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as promoting root growth in plants . At higher doses, it can lead to toxic or adverse effects. Understanding the threshold effects and toxicity levels is essential for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it undergoes metabolic transformations that can affect its activity and efficacy . These metabolic pathways are crucial for understanding how the compound is processed within the body and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its precise mechanism of action and potential effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 4-nitrobenzo[d][1,3]dioxole: One common method involves the reduction of 4-nitrobenzo[d][1,3]dioxole using hydrogen gas in the presence of a catalyst such as Raney nickel.
Hydrochloride Formation: The benzo[d][1,3]dioxol-4-amine can be converted to its hydrochloride salt by reacting it with hydrochloric acid in a suitable solvent such as 1,4-dioxane at room temperature.
Industrial Production Methods: Industrial production methods for benzo[d][1,3]dioxol-4-amine hydrochloride typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzo[d][1,3]dioxol-4-amine hydrochloride can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where the amine group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives such as nitroso compounds.
Reduction: Various amine derivatives.
Substitution: Substituted benzo[d][1,3]dioxole compounds.
Scientific Research Applications
Chemistry: Benzo[d][1,3]dioxol-4-amine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a probe for investigating biochemical pathways. It can also be used in the development of diagnostic assays .
Medicine: It is explored for its activity against various biological targets, including enzymes and receptors, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments .
Comparison with Similar Compounds
Benzo[d][1,3]dioxol-5-amine: Similar structure but with the amine group at a different position.
Benzo[d][1,3]dioxol-6-amine: Another positional isomer with the amine group at the 6-position.
Benzo[d][1,3]dioxole: The parent compound without the amine group.
Uniqueness: Benzo[d][1,3]dioxol-4-amine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the amine group can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers .
Properties
IUPAC Name |
1,3-benzodioxol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c8-5-2-1-3-6-7(5)10-4-9-6;/h1-3H,4,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAASZBYAYVVNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-76-5 |
Source
|
Record name | 2H-1,3-benzodioxol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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